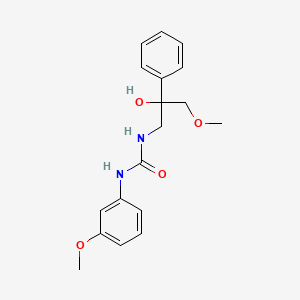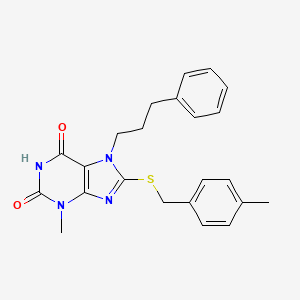
3-methyl-8-((4-methylbenzyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-8-((4-methylbenzyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound with potential therapeutic applications. The compound belongs to the class of purine derivatives and has been studied for its various biological activities.
Mechanism of Action
The mechanism of action of 3-methyl-8-((4-methylbenzyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is not fully understood. However, it has been proposed that the compound may exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been reported to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. It has also been shown to modulate the activity of certain enzymes and signaling pathways.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-methyl-8-((4-methylbenzyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione in lab experiments is its potential as an anticancer agent. The compound has been shown to inhibit the growth of cancer cells, making it a promising candidate for further study. However, one of the limitations of using this compound is its relatively low solubility, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 3-methyl-8-((4-methylbenzyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to explore its potential as an anti-inflammatory and neuroprotective agent. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in various experimental settings.
Synthesis Methods
The synthesis of 3-methyl-8-((4-methylbenzyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has been reported in the literature. The compound can be synthesized by reacting 4-methylbenzyl chloride with 7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione in the presence of potassium carbonate and dimethylformamide. The resulting intermediate compound is then reacted with methylthiolate and iodomethane to obtain the final product.
Scientific Research Applications
3-methyl-8-((4-methylbenzyl)thio)-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has been studied for its various biological activities. The compound has been reported to exhibit antitumor, anti-inflammatory, and neuroprotective effects. It has also been shown to have potential as an anticancer agent.
properties
IUPAC Name |
3-methyl-8-[(4-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-16-10-12-18(13-11-16)15-30-23-24-20-19(21(28)25-22(29)26(20)2)27(23)14-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-13H,6,9,14-15H2,1-2H3,(H,25,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYIQYPGLQZNGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

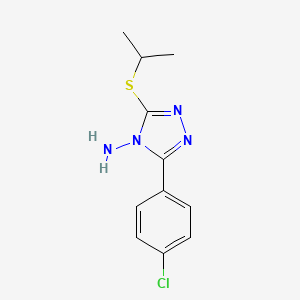
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2618759.png)

![N-(2,6-dimethylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2618761.png)
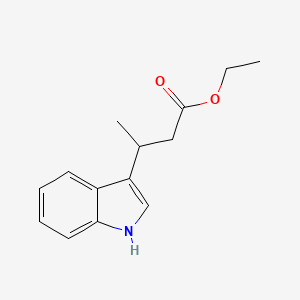
![6-(benzylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2618764.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2618765.png)
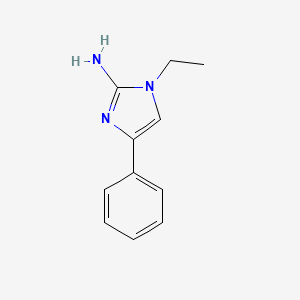
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2618767.png)

![Methyl 2-(4'-pentyl[1,1'-biphenyl]-4-yl)acetate](/img/structure/B2618769.png)
![N-(3-{[(oxan-2-yl)methoxy]methyl}phenyl)-2-sulfanylpyridine-3-carboxamide](/img/structure/B2618772.png)

